1H-indole-6-carbaldehyde

Adipogenesis Anti-obesity AMPK Activation

1H-Indole-6-carbaldehyde (Indole-6-carboxaldehyde, CAS 1196-70-9) is a heterocyclic aromatic aldehyde with the molecular formula C9H7NO and a molecular weight of 145.16 g/mol. It is a key building block in organic synthesis, utilized for developing kinase inhibitors, serotonin receptor ligands, and fluorescent probes due to its well-defined substitution pattern.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 1196-70-9
Cat. No. B015419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indole-6-carbaldehyde
CAS1196-70-9
Synonyms6-Formylindole
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2)C=O
InChIInChI=1S/C9H7NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10H
InChIKeyVSPBWOAEHQDXRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-6-carbaldehyde (CAS 1196-70-9) as a Procurement-Specific Intermediate for Bioactive Synthesis


1H-Indole-6-carbaldehyde (Indole-6-carboxaldehyde, CAS 1196-70-9) is a heterocyclic aromatic aldehyde with the molecular formula C9H7NO and a molecular weight of 145.16 g/mol [1]. It is a key building block in organic synthesis, utilized for developing kinase inhibitors, serotonin receptor ligands, and fluorescent probes due to its well-defined substitution pattern . Its specific reactivity is leveraged in preparing analogs of botulinum neurotoxin serotype A protease inhibitors, stilbene-based antitumor agents, and other complex molecules .

1H-Indole-6-carbaldehyde (1196-70-9): Why Simple Analogs Cannot Substitute in Structure-Activity Relationships


Indole carboxaldehydes are not interchangeable due to the profound impact of aldehyde substitution position on both reactivity and biological target engagement. A direct comparative study on six positional isomers (STC-1 to STC-6) revealed that only the 2- and 6-carboxaldehyde isomers (STC-1 and STC-5) exhibited significant inhibitory activity on adipogenesis, while the 3-, 4-, 5-, and 7- isomers were ineffective [1]. This stark positional selectivity demonstrates that substituting with a more common or less expensive analog, such as indole-3-carboxaldehyde, would likely result in a loss of specific biological activity or altered synthetic outcomes, making targeted procurement essential for reproducible scientific results.

1H-Indole-6-carbaldehyde (1196-70-9): Quantitative Evidence for Differentiated Procurement Decisions


Positional Selectivity in Adipogenesis Inhibition: 6-Aldehyde vs. Other Analogs

In a direct comparative study, six indole carboxaldehyde positional isomers (indole-2-, -3-, -4-, -5-, -6-, and -7-carboxaldehyde) were evaluated for their ability to inhibit adipocyte differentiation in 3T3-L1 cells. 1H-indole-6-carbaldehyde (STC-5) and indole-2-carboxaldehyde (STC-1) were the only compounds to demonstrate significant, non-toxic inhibition of adipogenesis [1]. Treatment with 100 µM STC-5 reduced intracellular lipid accumulation to a level comparable with the positive control, dieckol, while the 3-, 4-, 5-, and 7-carboxaldehyde isomers showed no significant effect [1].

Adipogenesis Anti-obesity AMPK Activation

Comparative Inactivity of Indole-6-carbaldehyde on Cell Viability

In the same study, the effect of all six indole carboxaldehyde isomers on the viability of 3T3-L1 preadipocytes was assessed via MTT assay. 1H-indole-6-carbaldehyde (STC-5) demonstrated no significant cytotoxicity at the concentrations tested for its biological activity, a key attribute for a lead compound [1]. In contrast, other isomers, such as indole-4-carboxaldehyde (STC-3) and indole-7-carboxaldehyde (STC-6), exhibited significant cytotoxicity at certain concentrations, which could confound their use in cellular assays [1].

Cytotoxicity Cell Viability MTT Assay

Vendor-Cited Applications in Botulinum Neurotoxin and Antitumor Synthesis

While multiple indole carboxaldehydes are used as synthetic intermediates, 1H-indole-6-carbaldehyde is specifically listed by major chemical suppliers as a reactant for preparing analogs of botulinum neurotoxin serotype A protease inhibitors and stilbene-based antitumor agents [1]. This is a procurement-level differentiator, as the specific substitution pattern is required for the synthesis of these high-value pharmaceutical intermediates. For instance, indole-5-carboxaldehyde is also listed for botulinum neurotoxin inhibitor synthesis [2], but the 6-isomer is uniquely cited in the context of stilbene-based antitumor agents across multiple reputable vendor datasheets, suggesting a validated and reproducible synthetic route [1].

Medicinal Chemistry Protease Inhibition Antitumor Agents

1H-Indole-6-carbaldehyde (1196-70-9): Validated Research and Industrial Application Scenarios


Anti-Obesity and Metabolic Disorder Drug Discovery

Based on direct evidence that 1H-indole-6-carbaldehyde selectively inhibits adipogenesis without cytotoxicity [1], it serves as a validated starting point for developing novel anti-obesity therapeutics. Procurement of this specific isomer is critical for replicating the reported AMPK activation pathway and for conducting SAR studies to improve potency and selectivity, whereas other isomers like indole-3-carboxaldehyde are inactive in this model.

Synthesis of Stilbene-Based Antitumor Agents

As a documented reactant for synthesizing stilbene-based antitumor agents [2], 1H-indole-6-carbaldehyde is a necessary intermediate for academic and industrial laboratories engaged in cancer research. Its well-defined substitution pattern is essential for the specific chemical transformations required in these synthetic pathways, making it a key procurement item for this line of medicinal chemistry.

Development of Botulinum Neurotoxin Serotype A Protease Inhibitors

This compound is a recognized reagent for preparing analogs of botulinum neurotoxin serotype A protease inhibitors [2]. Research teams focused on developing countermeasures for botulism or investigating this specific protease should prioritize this isomer for synthesis, as it is the established building block for this class of inhibitors in published and vendor-documented protocols.

Technical Documentation Hub

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